3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride typically involves the reaction of pyridine derivatives with amino acids under controlled conditions. One common method includes the reaction of pyridine-2-carboxaldehyde with β-alanine in the presence of a reducing agent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes purification steps such as recrystallization and chromatography to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that influence various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and protein interactions .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinepropionic acid: Similar in structure but lacks the amino group, making it less versatile in forming complexes.
3-[(Pyridin-3-ylmethyl)amino]propanoic acid: A positional isomer with different chemical properties and reactivity.
Uniqueness
3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. This versatility makes it valuable in research and industrial applications .
Biological Activity
3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride, also known as 3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride, is a compound that has gained attention in various fields of biological research, particularly in medicinal chemistry and proteomics. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific studies.
Chemical Characteristics
- Molecular Formula : C9H12Cl2N2O2
- IUPAC Name : 3-(pyridin-2-ylmethylamino)propanoic acid; dihydrochloride
- Structural Features : The compound contains an amino group, a propanoic acid moiety, and a pyridine ring, which contribute to its reactivity and biological interactions.
Biological Activity Overview
This compound exhibits significant biological activities that can be categorized into several key areas:
1. Medicinal Chemistry
This compound serves as a precursor for synthesizing derivatives of Dabigatran etexilate , an oral anticoagulant. Researchers modify the compound to introduce specific functional groups necessary for developing safer and more effective anticoagulant drugs. The modifications enhance the compound's ability to inhibit thrombin, thereby preventing blood clots.
2. Proteomics and Biochemical Studies
In proteomics, this compound is utilized as a biochemical tool to study protein structures, functions, and interactions. It facilitates experiments that contribute to understanding cellular processes and protein behavior. The compound's ability to interact with various proteins makes it valuable for elucidating biochemical pathways.
3. Enzyme Inhibition Studies
The compound is employed in studies involving enzyme inhibition, where it acts as a ligand in coordination chemistry to form stable metal complexes. These interactions can modulate enzyme activity, making it useful in both basic research and potential therapeutic applications.
The mechanism of action of this compound involves its ability to bind with specific molecular targets:
- Metal Ion Binding : The compound can form stable complexes with metal ions, influencing various biochemical pathways.
- Enzyme Modulation : By binding to enzymes, it can alter their activity, which is crucial for regulating metabolic processes.
Synthesis Methods
Various synthetic routes exist for producing this compound. A common method involves the reaction of pyridine derivatives with β-alanine in the presence of reducing agents. This process can be scaled up for industrial production while maintaining high purity through recrystallization and chromatography techniques.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with similar substances:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Pyridinepropionic acid | C8H9NO2 | Lacks an amino group |
3-[(Pyridin-3-ylmethyl)amino]propanoic acid | C9H12Cl2N2O2 | Different positional isomer |
The structural differences significantly affect their biological activities and potential applications in research and drug development.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Anticoagulant Development : Research shows that derivatives synthesized from this compound exhibit enhanced anticoagulant properties compared to standard treatments.
- Proteomic Applications : In proteomics studies, using this compound has led to new insights into protein interactions that are critical for cellular signaling pathways.
- Enzyme Interaction Studies : Investigations into enzyme inhibition have demonstrated that this compound can effectively modulate enzyme activity in vitro, suggesting potential therapeutic uses.
Properties
IUPAC Name |
3-(pyridin-2-ylmethylamino)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c12-9(13)4-6-10-7-8-3-1-2-5-11-8;;/h1-3,5,10H,4,6-7H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUSTHZUYCSDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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